(E)-N-(4-(2-((1-hydroxy-2-methylpropan-2-yl)amino)-2-oxoethyl)phenyl)-3-(thiophen-2-yl)acrylamide
Description
Properties
IUPAC Name |
(E)-N-[4-[2-[(1-hydroxy-2-methylpropan-2-yl)amino]-2-oxoethyl]phenyl]-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-19(2,13-22)21-18(24)12-14-5-7-15(8-6-14)20-17(23)10-9-16-4-3-11-25-16/h3-11,22H,12-13H2,1-2H3,(H,20,23)(H,21,24)/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBVHZWZJAHGELY-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)CC1=CC=C(C=C1)NC(=O)C=CC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CO)NC(=O)CC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(4-(2-((1-hydroxy-2-methylpropan-2-yl)amino)-2-oxoethyl)phenyl)-3-(thiophen-2-yl)acrylamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the synthesis, structural characteristics, and biological evaluations of this compound, with a focus on its anticancer properties.
Synthesis and Structural Characterization
The compound was synthesized through a reaction involving o-vanillin and 2-amino-2-methylpropane-1,3-diol. The yield was reported at 82% with a detailed characterization provided through crystallographic data. The molecular formula is C13H21N2O4S, and it crystallizes in the orthorhombic space group Pca21. Key structural parameters include bond lengths and angles that are consistent with typical values for similar compounds .
Crystallographic Data
| Atom | x | y | z | U iso/U eq |
|---|---|---|---|---|
| O1 | 0.32117(10) | 0.4935(2) | 0.0442(3) | 0.0536(5) |
| N1 | 0.43692(12) | 0.2560(2) | 0.5309(3) | 0.0460(6) |
| C1 | 0.2754(2) | 0.6969(4) | -0.1012(6) | 0.0808(12) |
Anticancer Properties
The biological evaluation of this compound has shown promising results in various studies focusing on its antiproliferative effects against cancer cell lines.
- Cell Line Studies : The compound demonstrated significant antiproliferative activity across multiple cancer cell lines, including HT-29 (colon carcinoma), M21 (skin melanoma), and MCF7 (breast carcinoma). The half-maximal inhibitory concentration (IC50) values were found to be in the nanomolar range, indicating potent activity .
- Mechanism of Action : The compound appears to disrupt the cell cycle at the G2/M phase, which is critical for cancer cell proliferation. It has been shown to bind to the colchicine-binding site on β-tubulin, leading to cytoskeletal disruption and subsequent cell death .
- Angiogenesis Inhibition : In chick chorioallantoic membrane assays, this compound effectively blocked angiogenesis and tumor growth, comparable to established agents like combretastatin A4 .
Toxicity Profile
The compound exhibited low toxicity in preliminary assessments on chick embryos, suggesting a favorable safety profile for further development as an anticancer agent .
Case Studies
Several studies have explored variations of similar compounds, leading to insights about structure–activity relationships (SAR). For instance, modifications to the thiophenyl group or alterations in the acyl moiety have been correlated with enhanced biological activity or selectivity against specific cancer types .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to (E)-N-(4-(2-((1-hydroxy-2-methylpropan-2-yl)amino)-2-oxoethyl)phenyl)-3-(thiophen-2-yl)acrylamide exhibit significant anticancer properties. For instance, studies have shown that derivatives can inhibit tumor cell proliferation by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis, such as the PI3K/Akt pathway .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various bacterial strains. A study published in MDPI indicated that similar derivatives were tested against Gram-positive and Gram-negative bacteria using the agar disc diffusion method, showing effective inhibition against pathogens like Staphylococcus aureus and Escherichia coli at concentrations as low as 1 mM . This suggests potential use in developing new antibiotics or antimicrobial agents.
Material Science Applications
The acrylamide moiety allows for polymerization, making this compound suitable for applications in material science. It can be utilized in:
- Polymer Production : The ability to form hydrogels or other polymeric materials through radical polymerization.
- Coatings and Adhesives : Due to its functional groups, it can enhance adhesion properties in various substrates.
Case Studies
- Anticancer Research : A series of studies have evaluated the cytotoxic effects of acrylamide derivatives on breast cancer cell lines, demonstrating a dose-dependent response with significant inhibition of cell growth .
- Antimicrobial Testing : In a comparative study of various thiophene-based compounds, this compound showed a notable reduction in bacterial viability, indicating its potential as a lead compound for further development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs based on structural motifs, synthetic routes, physicochemical properties, and biological activities.
Core Acrylamide Derivatives
Key Observations :
- The 4-aminophenyl and 4-methoxyphenyl analogs () highlight the role of electron-donating/withdrawing groups in modulating anticancer activity.
- The chlorobenzyl derivative () demonstrates how halogenation influences antimicrobial potency, likely via increased lipophilicity.
- The thiophen-2-yl group in the target compound may improve π-stacking compared to phenyl analogs, as seen in thiophene-containing kinase inhibitors .
Thiophene-Containing Analogs
Key Observations :
- The nitrophenyl-thiophene hybrid () illustrates how electron-withdrawing groups (e.g., nitro) may enhance stability but reduce solubility.
- Hydroxyl and methoxy substitutions () correlate with improved anti-inflammatory activity, suggesting the target compound’s hydroxyl group could confer similar benefits.
Critical Analysis of Structural Advantages and Limitations
- Advantages :
- Limitations: Synthetic complexity due to stereochemistry (E-configuration). Potential sensitivity to oxidation at the hydroxyl group.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (E)-N-(4-(2-((1-hydroxy-2-methylpropan-2-yl)amino)-2-oxoethyl)phenyl)-3-(thiophen-2-yl)acrylamide, and how do reaction conditions influence yield and purity?
- Methodological Answer: Multi-step synthesis typically involves coupling thiophene derivatives with acrylamide precursors. For example, thiophene-2-carboxaldehyde may react with an amine-functionalized intermediate under conditions optimized for temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or ethanol). Catalysts like EDCI/HOBt are often used to facilitate amide bond formation . Reaction progress should be monitored via TLC, with purification via column chromatography using gradients of ethyl acetate/hexanes . Conflicting reports on yields (e.g., 45–75%) suggest solvent choice and catalyst loading require fine-tuning .
Q. How should researchers characterize the structural integrity of this compound, and what analytical techniques are most reliable?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming stereochemistry and functional groups, particularly the (E)-configuration of the acrylamide double bond. Mass spectrometry (MS) validates molecular weight, while IR spectroscopy identifies amide C=O stretches (~1650 cm⁻¹) and hydroxyl groups (~3300 cm⁻¹) . Elemental analysis ensures stoichiometric purity (>98%), and X-ray crystallography (if feasible) resolves ambiguous stereochemical assignments .
Q. What solubility and stability challenges arise during in vitro assays, and how can they be mitigated?
- Methodological Answer: The compound’s hydrophobicity (logP ~3.5 predicted) limits aqueous solubility. Use dimethyl sulfoxide (DMSO) for stock solutions, but ensure final DMSO concentrations ≤0.1% to avoid cellular toxicity. Stability studies in PBS (pH 7.4) at 37°C over 24 hours, monitored via HPLC, reveal degradation rates <10% under inert atmospheres .
Advanced Research Questions
Q. How does the compound’s thiophene-acrylamide scaffold influence its bioactivity, particularly in enzyme inhibition or receptor binding?
- Methodological Answer: The thiophene ring’s electron-rich π-system may engage in hydrophobic interactions with enzyme active sites (e.g., kinases or proteases). Molecular docking simulations (using AutoDock Vina) paired with mutagenesis studies can identify key residues (e.g., catalytic lysines or serines). Competitive inhibition assays (IC₅₀ determination) should compare derivatives lacking the thiophene moiety to isolate its contribution . Contradictory activity data in similar acrylamides suggest solvent-accessible surface area (SASA) is critical .
Q. What computational strategies predict the compound’s pharmacokinetic properties and off-target effects?
- Methodological Answer: Use PASS (Prediction of Activity Spectra for Substances) to forecast bioactivity spectra, including CYP450 inhibition risks. ADMET predictors (e.g., SwissADME) estimate bioavailability (%F >50 if logP <5) and blood-brain barrier penetration (low, due to polar surface area >90 Ų). Molecular dynamics simulations (GROMACS) assess binding mode stability over 100-ns trajectories, identifying potential off-target interactions with GPCRs or ion channels .
Q. How can researchers resolve discrepancies in reported cytotoxicity data across cell lines?
- Methodological Answer: Standardize assay conditions: Use identical cell passage numbers, serum-free media during treatment, and ATP-based viability assays (e.g., CellTiter-Glo). Dose-response curves (0.1–100 µM) should include positive controls (e.g., doxorubicin). Conflicting IC₅₀ values (e.g., 2 µM in HeLa vs. 15 µM in MCF-7) may reflect differential expression of target proteins—validate via Western blot or siRNA knockdown .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
